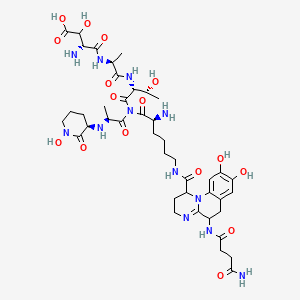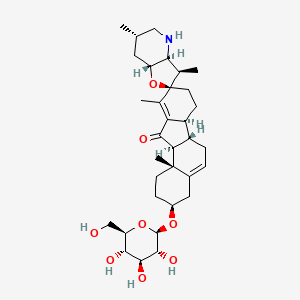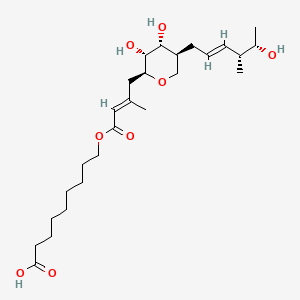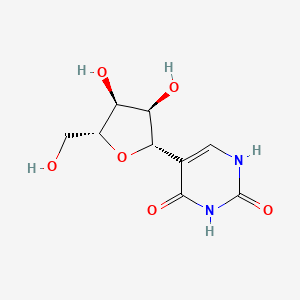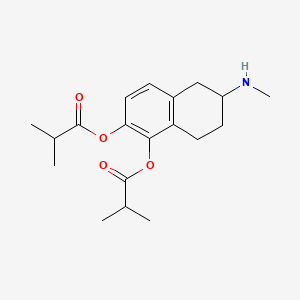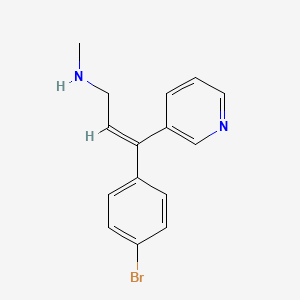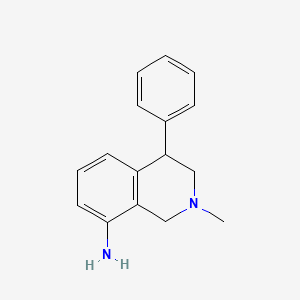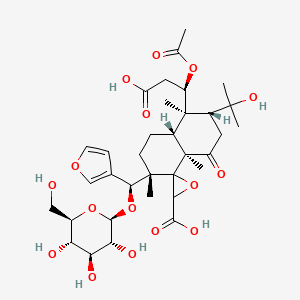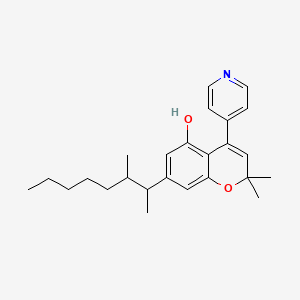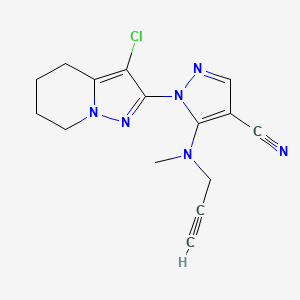
ピラクロニル
概要
説明
Pyraclonil is a contact herbicide widely used to control weeds in paddy fields, particularly in Japan. It is known for its effectiveness in managing grass, sedge, and broadleaf weeds in water-seeded rice. Pyraclonil is a protoporphyrinogen oxidase inhibitor, which means it disrupts the enzyme responsible for converting protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of protoporphyrinogen IX in plant cells .
科学的研究の応用
Pyraclonil has several scientific research applications, including:
Chemistry: Pyraclonil is used as a reagent in organic synthesis and as a model compound for studying herbicide mechanisms.
Biology: It is used to study the effects of herbicides on plant physiology and weed resistance.
Medicine: Research on pyraclonil’s mechanism of action can provide insights into similar biochemical pathways in humans.
Industry: Pyraclonil is used in the agricultural industry to control weeds in rice paddies, contributing to increased crop yields
作用機序
Pyraclonil exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase. This enzyme is responsible for converting protoporphyrinogen IX to protoporphyrin IX in plant cells. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which disrupts cellular processes and ultimately causes plant death .
将来の方向性
The EPA has registered two pesticide products containing the new active ingredient Pyraclonil to control weeds in water-seeded rice in California . This action furthers the goals outlined in EPA’s April 2022 ESA Workplan by identifying potential effects to listed species, implementing necessary mitigation, and initiating the consultation process with the U.S. Fish and Wildlife Service and the National Marine Fisheries Service (the Services) prior to registration .
生化学分析
Temporal Effects in Laboratory Settings
In laboratory settings, Pyraclonil exhibits low adsorption in different agricultural soils, and the adsorption process is irreversible
Transport and Distribution
Pyraclonil has moderate or high mobility in different agricultural soils (except phaeozems with high organic matter content) across China, and Pyraclonil could be transported from soil to groundwater after its application . Therefore, Pyraclonil poses some risks to surface water and groundwater .
準備方法
Synthetic Routes and Reaction Conditions
One method for synthesizing pyraclonil involves the following steps:
- Add 0.35 mol of sodium hydride to 100 mL of tetrahydrofuran and cool to 0°C.
- In a nitrogen atmosphere, add a suspension of 0.17 mol of 5-amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-yl)-4-pyrazolecarbonitrile in 500 mL of tetrahydrofuran dropwise.
- Stir the mixture for 1.5 hours at 15°C.
- Add a solution of 0.17 mol of propargyl chloride in 20 mL of tetrahydrofuran dropwise.
- Stir at room temperature for 3 hours and cool the mixture.
- Add 0.17 mol of iodomethane dropwise and react at 15°C for 3 hours.
- Add water dropwise and extract the mixture with ethyl acetate.
- Separate the organic phase, dry, and concentrate.
- Recrystallize the residue with ethyl acetate to obtain pyraclonil .
Industrial Production Methods
The industrial production of pyraclonil involves a similar synthetic route but on a larger scale. The process is optimized to improve yield and reduce production costs. The synthesis method typically involves seven reactions, starting with formate, malononitrile, 5-chlorovaleryl chloride, trichloroethylene, hydrazine hydrate, and p-toluenesulfonic acid propargyl alcohol ester .
化学反応の分析
Types of Reactions
Pyraclonil undergoes various chemical reactions, including:
Oxidation: Pyraclonil can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in pyraclonil.
Substitution: Pyraclonil can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives of pyraclonil, while reduction can yield reduced forms of the compound.
類似化合物との比較
Similar Compounds
Oxyfluorfen: Another protoporphyrinogen oxidase inhibitor used as a herbicide.
Flumioxazin: A herbicide with a similar mechanism of action, used to control a wide range of weeds.
Sulfentrazone: A herbicide that inhibits protoporphyrinogen oxidase and is used in various crops.
Uniqueness of Pyraclonil
Pyraclonil is unique due to its high efficacy in controlling weeds in water-seeded rice paddies. Its specific mode of action and effectiveness against multiple herbicide-resistant weed populations make it a valuable tool in integrated pest management and weed resistance management programs .
特性
IUPAC Name |
1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6/c1-3-7-20(2)15-11(9-17)10-18-22(15)14-13(16)12-6-4-5-8-21(12)19-14/h1,10H,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHMUBRVTJMLQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C1=C(C=NN1C2=NN3CCCCC3=C2Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057989 | |
| Record name | Pyraclonil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158353-15-2 | |
| Record name | Pyraclonil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158353-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyraclonil [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158353152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyraclonil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRACLONIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G02KS1S2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1679814.png)


